molecular formula C12H15NO2 B11895650 Acetamide, N-(3,4-dihydro-7-methyl-2H-1-benzopyran-3-yl)- CAS No. 54444-92-7

Acetamide, N-(3,4-dihydro-7-methyl-2H-1-benzopyran-3-yl)-

Cat. No.: B11895650
CAS No.: 54444-92-7
M. Wt: 205.25 g/mol
InChI Key: IRBCFYKKIMZSNY-UHFFFAOYSA-N
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Description

N-(7-Methylchroman-3-yl)acetamide is a chemical compound belonging to the class of chroman derivatives. Chromans are known for their diverse biological activities and are often used in medicinal chemistry. This compound, specifically, has a chroman ring substituted with a methyl group at the 7th position and an acetamide group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Methylchroman-3-yl)acetamide typically involves the reaction of 7-methylchroman-3-amine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine to facilitate the acylation process. The product is then purified using recrystallization techniques .

Industrial Production Methods

In an industrial setting, the production of N-(7-Methylchroman-3-yl)acetamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(7-Methylchroman-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(7-Methylchroman-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(7-Methylchroman-3-yl)acetamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • N-(7-Hydroxychroman-3-yl)acetamide
  • N-(7-Methoxychroman-3-yl)acetamide
  • N-(7-Ethylchroman-3-yl)acetamide

Uniqueness

N-(7-Methylchroman-3-yl)acetamide is unique due to the presence of a methyl group at the 7th position of the chroman ring. This structural feature can influence the compound’s biological activity and its interaction with molecular targets, making it distinct from other similar compounds .

Properties

CAS No.

54444-92-7

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-(7-methyl-3,4-dihydro-2H-chromen-3-yl)acetamide

InChI

InChI=1S/C12H15NO2/c1-8-3-4-10-6-11(13-9(2)14)7-15-12(10)5-8/h3-5,11H,6-7H2,1-2H3,(H,13,14)

InChI Key

IRBCFYKKIMZSNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC(CO2)NC(=O)C)C=C1

Origin of Product

United States

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